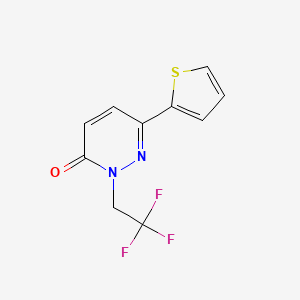
6-(thiophen-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one
Descripción general
Descripción
6-(thiophen-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H7F3N2OS and its molecular weight is 260.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(thiophen-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one is a synthetic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a pyridazine core, which is a heterocyclic structure known for its diverse pharmacological properties. The presence of a thiophene ring and a trifluoroethyl group enhances its biological profile, potentially influencing its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C10H7F3N2OS. Its structure can be represented as follows:
This compound's unique structure contributes to its solubility and reactivity profiles, making it a candidate for various biological assays.
Antitumor Activity
Recent studies have highlighted the potential of pyridazine derivatives, including this compound, as anticancer agents. The compound has been evaluated for its inhibitory effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
Table 1: Antitumor Activity of Pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | TBD |
| This compound | MCF-7 | TBD |
| This compound | HeLa | TBD |
(Note: TBD indicates that specific IC50 values were not found in the reviewed literature but are expected to be determined in ongoing studies.)
The mechanism by which this compound exerts its antitumor effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and metabolism .
In vitro studies suggest that the compound may induce apoptosis in cancer cells and promote cell cycle arrest at the G0/G1 phase . This dual action could make it a promising candidate for further development as an anticancer therapeutic.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyridazine derivatives in clinical settings. For example:
Propiedades
IUPAC Name |
6-thiophen-2-yl-2-(2,2,2-trifluoroethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)6-15-9(16)4-3-7(14-15)8-2-1-5-17-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEIAZAAYKQXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















